
3,3,4,4,4-Pentafluoro-2-hydroxy-2-phenylbutyric acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,4,4,4-Pentafluoro-2-hydroxy-2-phenylbutyric acid methyl ester is a fluorinated organic compound with the molecular formula C11H9F5O3 and a molecular weight of 284.18 g/mol . This compound is primarily used in proteomics research and is known for its unique chemical properties due to the presence of multiple fluorine atoms .
Métodos De Preparación
The synthesis of 3,3,4,4,4-Pentafluoro-2-hydroxy-2-phenylbutyric acid methyl ester typically involves the reaction of pentafluorobenzene with a suitable precursor under controlled conditions . The reaction conditions often include the use of a strong base and a polar aprotic solvent to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
3,3,4,4,4-Pentafluoro-2-hydroxy-2-phenylbutyric acid methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common reagents and conditions used in these reactions include strong bases, polar aprotic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used but often include various fluorinated derivatives .
Aplicaciones Científicas De Investigación
3,3,4,4,4-Pentafluoro-2-hydroxy-2-phenylbutyric acid methyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound is used in proteomics research to study protein interactions and modifications.
Mecanismo De Acción
The mechanism of action of 3,3,4,4,4-Pentafluoro-2-hydroxy-2-phenylbutyric acid methyl ester involves its interaction with molecular targets through its fluorinated groups. These interactions can affect the compound’s reactivity and binding affinity to various biological molecules. The pathways involved often include nucleophilic substitution and other reactions facilitated by the presence of fluorine atoms .
Comparación Con Compuestos Similares
Similar compounds to 3,3,4,4,4-Pentafluoro-2-hydroxy-2-phenylbutyric acid methyl ester include other fluorinated organic compounds such as:
2,3,4,5,6-Pentafluorophenylacetic acid: Another fluorinated compound with similar reactivity but different structural features.
Pentafluorobenzoic acid: Known for its use in various chemical reactions and as a precursor in organic synthesis.
The uniqueness of this compound lies in its specific arrangement of fluorine atoms and the presence of both hydroxyl and ester functional groups, which provide distinct chemical properties and reactivity .
Propiedades
IUPAC Name |
methyl 3,3,4,4,4-pentafluoro-2-hydroxy-2-phenylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F5O3/c1-19-8(17)9(18,7-5-3-2-4-6-7)10(12,13)11(14,15)16/h2-6,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCLXHLLXUILND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)(C(C(F)(F)F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
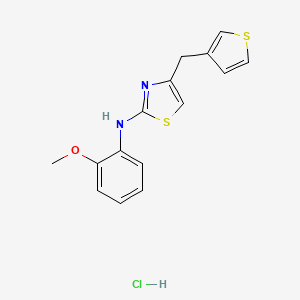
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide](/img/structure/B3017745.png)

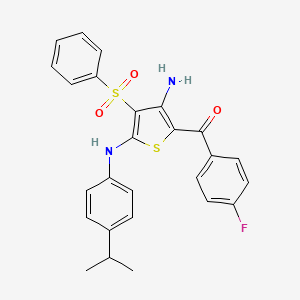
![3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B3017750.png)
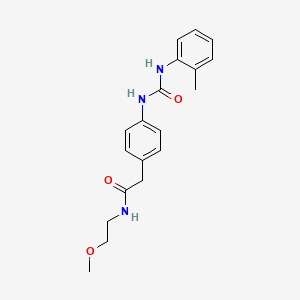
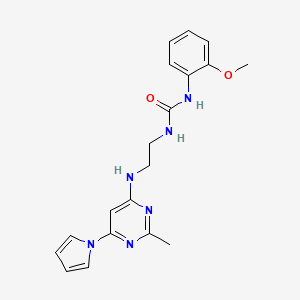
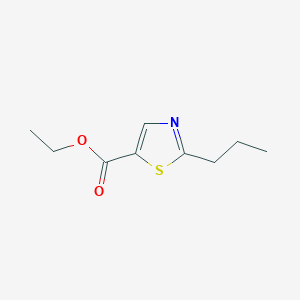
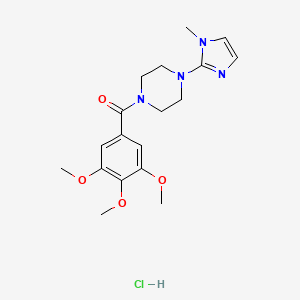
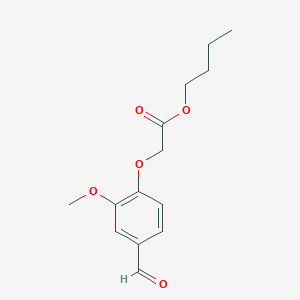
![3-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]PROPANAMIDE](/img/structure/B3017762.png)
![2-{[(2,2-Difluoroethyl)amino]methyl}-6-methoxyphenol](/img/structure/B3017764.png)
![5-nitro-N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]furan-2-carboxamide](/img/structure/B3017765.png)
![6-Fluoro-3-(4-methoxyphenyl)sulfonyl-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B3017766.png)
